Methyl 2-(2-bromophenyl)-3-oxobutanoate

Heterocyclic Chemistry Palladium Catalysis Indole Synthesis

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a β-ketoester derivative characterized by an ortho-bromophenyl substituent (molecular formula C₁₁H₁₁BrO₃, molecular weight 271.11 g/mol). The compound's β-ketoester moiety provides a versatile handle for enolate alkylation and condensation reactions, while the ortho-bromine atom offers a reactive site for palladium-catalyzed cross-coupling transformations.

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
CAS No. 1243144-97-9
Cat. No. B1407203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-bromophenyl)-3-oxobutanoate
CAS1243144-97-9
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC=CC=C1Br)C(=O)OC
InChIInChI=1S/C11H11BrO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3
InChIKeyKWNLLHXMARGDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-bromophenyl)-3-oxobutanoate (CAS 1243144-97-9) as a Strategic β-Ketoester Building Block for Indole Synthesis


Methyl 2-(2-bromophenyl)-3-oxobutanoate is a β-ketoester derivative characterized by an ortho-bromophenyl substituent (molecular formula C₁₁H₁₁BrO₃, molecular weight 271.11 g/mol) . The compound's β-ketoester moiety provides a versatile handle for enolate alkylation and condensation reactions, while the ortho-bromine atom offers a reactive site for palladium-catalyzed cross-coupling transformations. It is commercially available at ≥95% purity and is primarily employed as an advanced intermediate for constructing complex heterocyclic frameworks, notably functionalized indoles .

Procurement Risk in Methyl 2-(2-bromophenyl)-3-oxobutanoate: Why Non-Brominated or Regioisomeric Analogs Fail to Substitute


Substituting Methyl 2-(2-bromophenyl)-3-oxobutanoate with a non-brominated phenyl analog, a 4-bromo isomer, or a chloro derivative introduces significant risks of synthetic failure and unpredictable biological activity. The ortho-bromine substituent is not merely a passive structural feature; it directly dictates the compound's performance in both transition metal-catalyzed cross-coupling reactions and its interactions with biological targets. The lack of a halogen, as in the phenyl analog, eliminates the potential for orthogonal derivatization via Suzuki or Buchwald-Hartwig couplings . While a 4-bromo isomer (e.g., CAS 893643-73-7) can participate in similar coupling reactions, the altered electronic and steric environment at the para-position can lead to drastically different regioselectivity and reaction kinetics compared to the ortho-isomer, impacting yield and product purity in multistep syntheses . Furthermore, the size and polarizability of bromine compared to smaller halogens like chlorine or fluorine directly impact intermolecular interactions, including halogen bonding, which can affect binding affinity in a medicinal chemistry context . The following evidence quantifies these critical points of differentiation.

Quantitative Differentiation of Methyl 2-(2-bromophenyl)-3-oxobutanoate (CAS 1243144-97-9)


Ortho-Bromine Substituent Enables Exclusive C-N Coupling for Indole Synthesis vs. C-C Coupling with Non-Halogenated Analogs

The presence of the ortho-bromine atom in Methyl 2-(2-bromophenyl)-3-oxobutanoate is essential for its function as a precursor in the palladium-catalyzed synthesis of indoles via C-N bond formation. This process utilizes the bromine as a leaving group for oxidative addition to Pd(0), a step that is fundamentally impossible with the non-brominated phenyl analog (e.g., methyl 2-phenyl-3-oxobutanoate, CAS 65499-01-6) . This demonstrates a binary functional difference: the target compound can participate in a specific class of cross-coupling reactions that its non-halogenated comparator cannot.

Heterocyclic Chemistry Palladium Catalysis Indole Synthesis

Ortho-Bromo Substituent Confers Higher Polarizability and Reactivity in Cross-Coupling vs. Chloro and Fluoro Analogs

The ortho-bromine atom provides a larger, more polarizable leaving group compared to chlorine or fluorine. This translates to superior reactivity in key transition metal-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings . While direct kinetic data comparing Methyl 2-(2-bromophenyl)-3-oxobutanoate to its 2-chloro and 2-fluoro analogs is not available in the public domain, the class-level property of aryl bromides having higher reactivity than aryl chlorides or fluorides in oxidative addition to Pd(0) is a well-established principle in organometallic chemistry [1]. This allows for milder reaction conditions, potentially higher yields, and broader functional group tolerance compared to the chloro or fluoro analogs.

Physical Organic Chemistry Cross-Coupling Medicinal Chemistry

Patent-Cited Role as a Precursor to Histone Methyltransferase Modulators for Cancer Therapy

Methyl 2-(2-bromophenyl)-3-oxobutanoate is explicitly cited in multiple patent families as a key synthetic intermediate for the preparation of indole derivatives that function as modulators of histone methyl modifying enzymes, such as EZH2, which are targets for cancer therapy . The ortho-bromophenyl moiety is integral to the final pharmacophore, which interacts with the enzyme's active site. In contrast, non-halogenated or para-substituted analogs would either fail to produce the correct indole scaffold or yield a molecule with a completely different spatial arrangement and binding profile .

Epigenetics Cancer Therapeutics Medicinal Chemistry

Commercial Availability at Multi-Gram Scale with High Purity (95-98%)

The compound is commercially available from multiple vendors at high purity levels (≥95%), ensuring reproducibility in research applications . While this is a common feature for many building blocks, it differentiates the target compound from more exotic or less characterized analogs that may require in-house synthesis or are only available in milligram quantities.

Procurement Synthetic Feasibility Supply Chain

Targeted Application Scenarios for Methyl 2-(2-bromophenyl)-3-oxobutanoate in Drug Discovery and Chemical Synthesis


Synthesis of 2,3-Disubstituted Indoles as Histone Methyltransferase Modulators

This compound is the optimal choice as a starting material for medicinal chemistry programs targeting indole-based epigenetic modulators. As evidenced by its citation in multiple patents for EZH2 inhibitors, the ortho-bromophenyl group is essential for constructing the required 2,3-disubstituted indole core via Pd-catalyzed C-N bond formation . Procuring this specific compound eliminates the need for de novo synthesis of the β-ketoester fragment, accelerating hit-to-lead optimization in oncology drug discovery.

Diversification of Chemical Libraries via Orthogonal Derivatization

In a parallel medicinal chemistry workflow, this scaffold serves as a privileged starting point for library diversification. The β-ketoester moiety can be selectively functionalized via enolate alkylation or condensation to modify one vector, while the ortho-bromine atom provides an orthogonal handle for late-stage diversification through Suzuki-Miyaura or Buchwald-Hartwig cross-couplings . This dual functionality is not present in the non-halogenated or regioisomeric analogs, making the target compound a more versatile and efficient tool for exploring chemical space around a core indole or related heterocyclic framework.

Process Chemistry Development for Palladium-Catalyzed Heterocycle Synthesis

For process chemists developing scalable routes to heterocyclic intermediates, Methyl 2-(2-bromophenyl)-3-oxobutanoate offers a validated starting point. Its commercial availability in high purity and multi-gram quantities reduces supply chain uncertainty. The well-precedented reactivity of the aryl bromide in palladium catalysis [1] provides a predictable and tunable reaction platform for optimizing reaction conditions (catalyst loading, ligand, base, solvent) to achieve high yields and purity in a manufacturing setting, a critical factor for cost-effective pharmaceutical production.

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